molecular formula C13H17NO7S B7796312 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside

4-Nitrobenzyl 1-thio-beta-D-glucopyranoside

Cat. No.: B7796312
M. Wt: 331.34 g/mol
InChI Key: PMQUMUZAQBRAKI-UHFFFAOYSA-N
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Description

Overview of Glycoside Hydrolases and Carbohydrate-Active Enzymes

Carbohydrate-Active enZymes (CAZymes) are a broad category of enzymes responsible for the synthesis, modification, and breakdown of carbohydrates. megazyme.com Within this classification, Glycoside Hydrolases (GHs) are a major class that catalyzes the hydrolysis of the glycosidic bond between two carbohydrates or between a carbohydrate and a non-carbohydrate moiety. researchgate.net These enzymes are crucial in a vast array of biological processes, from the digestion of dietary fiber in the human gut to the breakdown of plant cell walls by fungi and bacteria. nih.gov

GHs are further classified into families based on their amino acid sequence similarities, a system maintained in the continuously updated CAZy database. researchgate.net This classification reflects the structural and evolutionary relationships between these enzymes and often correlates with their substrate specificity and reaction mechanism. researchgate.net Understanding the activity of specific GHs is fundamental to many areas of biotechnology, including the development of biofuels and pharmaceuticals. chemimpex.com

Significance of Chromogenic Substrates in Enzymatic Assays

To study the activity of Glycoside Hydrolases, researchers require methods to detect and quantify their function. Chromogenic substrates are invaluable tools for this purpose. researchgate.net These are synthetic compounds that are colorless and soluble but release a colored product, known as a chromophore, upon enzymatic cleavage. nih.gov

The substrate is designed to be specifically recognized and processed by the target enzyme. The rate of color formation is directly proportional to the enzymatic activity, which can be easily measured over time using a spectrophotometer. megazyme.com A widely used chromophore in glycosidase research is 4-nitrophenol (B140041) (p-nitrophenol), which is released from substrates like 4-nitrophenyl β-D-glucopyranoside (PNPG). megazyme.com The released 4-nitrophenolate (B89219) ion has a distinct yellow color with an absorbance maximum around 405 nm, providing a simple and sensitive method for continuous monitoring of enzyme kinetics. megazyme.comscholaris.ca

Historical Context of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside in Glycobiology Research

The development of synthetic substrates and inhibitors has been a cornerstone of glycobiology research. The introduction of the nitrophenyl group as a chromophore was a significant advancement. While 4-nitrophenyl glycosides became standard laboratory reagents, related structures were also explored to fine-tune properties such as reactivity and solubility.

The synthesis of p-nitrobenzyl 1-thioglycopyranosides was reported in the scientific literature as early as 1975. nih.gov Compounds like this compound were developed as part of a broader effort to create tools for studying glycosidases. The inclusion of a sulfur atom in the glycosidic linkage (a thioglycoside) typically renders the molecule more resistant to enzymatic hydrolysis compared to its oxygen-linked (O-glycoside) counterpart. This stability makes such compounds potential candidates for use as competitive inhibitors of glycosidases. chemimpex.com

Furthermore, the benzyl (B1604629) group, as opposed to a phenyl group, introduces a methylene (B1212753) bridge between the aromatic ring and the sulfur atom. This structural change can alter the electronic properties and steric fit of the molecule within an enzyme's active site, potentially modifying its behavior as a substrate or an inhibitor. Research into such analogues aims to dissect the specific interactions between a substrate and an enzyme's active site, contributing to a deeper understanding of enzymatic mechanisms and the rational design of potent and specific inhibitors. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 35785-17-2
Molecular Formula C₁₃H₁₇NO₇S
Molecular Weight 331.34 g/mol
Structure A glucose sugar moiety linked via a thioether bond from the anomeric carbon to a benzyl group, which is substituted with a nitro group at the para (4) position of the benzene (B151609) ring.

Data sourced from publicly available chemical databases. chemicalbook.com

Table 2: Research Findings and Applications

Research AreaFindings and Applications
Enzyme Inhibition As a thioglycoside, this compound is structurally suited to act as a competitive inhibitor for β-glucosidases. The stability of the thio-glycosidic bond can allow it to bind to the enzyme's active site without being cleaved, thus blocking access for the natural substrate. Specific inhibition constants (Kᵢ) would need to be determined experimentally for individual enzymes.
Enzyme Substrate Kinetics While more stable than O-glycosides, some thioglycosides can be hydrolyzed by certain glycosidases or engineered "thioglycoligases". nih.gov If cleaved, the release of 4-nitrobenzylthiol could potentially be monitored, although it is not a conventional chromophore like 4-nitrophenol. Kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) would quantify its effectiveness as a substrate. However, detailed kinetic data for this specific compound are not widely reported in the literature.
Structural Biology The stability of this compound makes it a candidate for co-crystallization with glycoside hydrolases. Obtaining a crystal structure of the enzyme-ligand complex would provide invaluable, high-resolution insights into the precise molecular interactions within the active site that are responsible for substrate recognition and binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQUMUZAQBRAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Nitrobenzyl 1 Thio Beta D Glucopyranoside and Analogues

Classical Chemical Synthesis Approaches for Thioglucosides

Classical synthesis of thioglycosides, including 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside, typically involves the reaction of an activated glycosyl donor with a suitable thiol acceptor. A common route begins with the preparation of a glycosyl thiol from a per-O-acylated glycosyl halide. For instance, reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with thiourea, followed by reductive cleavage, yields 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose. This intermediate can then be S-alkylated with an appropriate electrophile like 4-nitrobenzyl bromide. Subsequent deprotection of the acyl groups affords the final product. nih.gov

The most prevalent method for forming the thioglycosidic bond involves reacting a per-acetylated sugar with a Lewis acid and an alkyl or aryl thiol. acs.org This approach, while effective, underscores the critical role of protecting groups in managing the reactivity of the multiple hydroxyl functions on the carbohydrate scaffold.

The synthesis of carbohydrates is inherently complex due to the presence of multiple hydroxyl groups with similar reactivity. universiteitleiden.nlwiley-vch.de Protecting groups are therefore essential to temporarily mask these functionalities, allowing for site-selective reactions. nih.gov In thioglycoside synthesis, the choice of protecting groups profoundly influences the reactivity of the glycosyl donor and, critically, the stereochemical outcome of the glycosylation. nih.gov

Acyl-type protecting groups, such as acetyl (Ac) or benzoyl (Bz) groups, are frequently employed. A key strategy for achieving the desired β-stereoselectivity in glucopyranosides is the use of a "participating" protecting group at the C-2 position. An acyl group at C-2 can form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the α-face of the sugar, forcing the incoming thiol nucleophile to attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage (a β-linkage in the gluco-series). nih.govnih.gov

Table 1: Common Protecting Groups in Thioglycoside Synthesis

Protecting Group Type Participation at C-2 Typical Deprotection Conditions
Acetyl (Ac) Acyl (Ester) Yes (Participating) Basic hydrolysis (e.g., NaOMe/MeOH)
Benzoyl (Bz) Acyl (Ester) Yes (Participating) Basic hydrolysis (e.g., NaOMe/MeOH)
Benzyl (B1604629) (Bn) Ether No (Non-participating) Hydrogenolysis (e.g., H₂, Pd/C)
Silyl (e.g., TBDMS) Ether No (Non-participating) Fluoride (B91410) source (e.g., TBAF)

The formation of the sulfur-aryl bond is a key step in synthesizing compounds like this compound. While simple alkylation of glycosyl thiols can proceed via SN2 reactions, the conjugation with aryl groups is more complex. nih.gov A direct approach involves the reaction of a glycosyl thiol with an activated aryl halide, such as 4-nitrobenzyl bromide, typically under basic conditions to generate the thiolate nucleophile. nih.gov

More broadly, transition-metal-catalyzed cross-coupling reactions have become a popular and versatile method for aryl thioglycoside synthesis. acs.orgnih.gov These methods offer excellent functional group tolerance and allow for precise control over the anomeric configuration, as glycosyl thiols are configurationally stable under most reaction conditions. acs.orgnih.gov

Palladium-catalyzed coupling: The Buchwald–Hartwig–Migita reaction, catalyzed by palladium complexes, has been successfully applied to the synthesis of thioglycosides. nih.gov

Copper-catalyzed coupling: Copper-based catalysts have also been employed for the arylation of glycosyl thiols, although some methods may require directing groups on the aryl component. nih.gov

Nickel-catalyzed coupling: As a more economical and abundant alternative to palladium, nickel catalysis has emerged as a powerful tool for this transformation. nih.gov Nickel-catalyzed methods have been developed that can proceed even in aqueous micellar environments, representing a greener approach to synthesis. acs.orgnih.gov

Table 2: Comparison of Catalytic Systems for Arylation of Glycosyl Thiols

Metal Catalyst Typical Ligand Reaction Conditions Advantages
Palladium (Pd) Phosphine-based (e.g., Buchwald ligands) Anhydrous organic solvent, base Broad scope, high yields
Copper (Cu) Various (e.g., phenanthroline) Often requires directing groups Lower cost than palladium

Chemoenzymatic Synthetic Routes for Thio-Glycosides

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic catalysis, avoiding the need for extensive protecting group manipulations. nih.gov While the use of glycosyltransferases and glycosidases for constructing O-glycosidic bonds is well-established, the enzymatic formation of thioglycosidic linkages is less common in nature. nih.govnih.gov

However, engineered enzymes have been developed to catalyze the formation of S-linked glycosides. "Thioglycoligases" are mutant retaining glycosidases where the general acid/base catalytic residue has been altered. These engineered enzymes can catalyze the synthesis of thioglycosides using glycosyl fluoride donors and thiol acceptors. researchgate.net Another class of engineered enzymes, O-glycoligases, which are also derived from acid/base mutants, have shown some activity in forming S-linked glycosides with thio-sugar acceptors. researchgate.net The chemoenzymatic approach offers exceptional regio- and stereoselectivity, proceeding under mild, often aqueous, conditions. nih.gov

Stereoselective Glycosylation Approaches for Thioglucoside Formation

Controlling the stereochemistry at the anomeric center is one of the most significant challenges in glycoside synthesis. The formation of 4-Nitrobenzyl 1-thio-beta -D-glucopyranoside requires a method that selectively produces the β-anomer.

As discussed previously (Section 2.1.1), the most reliable method for achieving 1,2-trans (β for glucose) stereoselectivity is through neighboring group participation from a C-2 acyl protecting group. nih.govnih.gov This strategy is highly effective and widely used.

For the synthesis of 1,2-cis (α for glucose) linkages, which is often more challenging, other strategies must be employed. These typically involve using a non-participating group at C-2 and carefully controlling reaction conditions. Factors influencing stereoselectivity include:

The Solvent: Solvents can influence the equilibrium of anomeric intermediates.

The Temperature: Low temperatures can favor specific kinetic products.

The Leaving Group: The nature of the leaving group on the glycosyl donor affects the reaction mechanism (SN1 vs. SN2).

Catalysts and Promoters: The choice of Lewis acid or promoter can direct the stereochemical outcome. acs.org

Recently, novel organophotoredox radical strategies have been developed for thioglycosylation. These methods can convert glycosyl bromides into anomeric radicals, which then couple with sulfur electrophiles. This radical-based approach can achieve high anomeric selectivity under very mild conditions, providing access to challenging thioglycosides without the need for transition metals or directing groups. nih.gov

Direct Functionalization of Unprotected Carbohydrates

To improve the efficiency and environmental footprint of synthesis, significant research has focused on the direct functionalization of unprotected carbohydrates. rsc.org These methods circumvent the tedious and costly cycles of protection and deprotection. nih.gov

Several strategies have been developed for protecting-group-free S-glycosylation:

Aqueous Phase Synthesis: Facile and green S-glycosylation methods have been developed using water as the solvent. In one such method, glycosyl fluoride donors react with thiol acceptors using a simple promoter like Ca(OH)₂, affording thioglycosides in good yields with excellent stereoselectivity. nih.govrsc.org

One-Pot Synthesis of Glycosyl Thiols: Methods exist for the one-pot generation of unprotected anomeric glycosyl thiols in water from complex oligosaccharides. nih.gov These in situ-generated thiols can then be conjugated to various electrophiles. nih.gov

Site-Selective Functionalization: Another approach involves the site-selective oxidation of a specific secondary hydroxyl group on an unprotected sugar to a ketone. The resulting keto-sugar can be converted to a trityl hydrazone, which then undergoes a dehydroxy-thiolation reaction to introduce a thiol group at a specific position, bypassing the need for protecting groups. rsc.org

These strategies represent a significant step forward, making the synthesis of thioglycosides and their analogues more economical and sustainable. rsc.org

Enzymatic Hydrolysis Mechanisms of 4 Nitrobenzyl 1 Thio Beta D Glucopyranoside

Substrate Specificity of Glycosidases for Thioglucopyranosides

Glycoside hydrolases (GHs), the enzymes responsible for cleaving glycosidic bonds, can act on a variety of glycosides, including O-, N-, and S-linked variants. cazypedia.org However, their efficiency varies significantly with the nature of the glycosidic linkage. Thioglucopyranosides, which feature a sulfur atom in place of the glycosidic oxygen, are generally characterized by a high resistance to enzymatic hydrolysis. nih.govnih.gov This stability makes them poor substrates for most glycosidases compared to their O-glycoside analogues.

Beta-Glucosidase Activity on 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside

While thioglycosides are typically poor substrates, certain β-glucosidases, such as the well-characterized enzyme from sweet almond, demonstrate measurable activity towards them. osti.gov These enzymes are capable of catalyzing the hydrolysis of the C-S bond in thioglucosides, a process referred to as thioglycohydrolase activity. osti.gov

Studies on model substrates like p-nitrophenyl β-D-thioglucoside show that while hydrolysis occurs, the catalytic efficiency is dramatically reduced. The rate constants (kcat or kcat/Km) for the enzymatic cleavage of p-nitrophenyl β-thioglucoside are approximately 1000-fold lower than those for its corresponding oxygen analogue, p-nitrophenyl β-D-glucopyranoside (pNPG). nih.govosti.gov This substantial difference in reactivity underscores the challenge the enzyme faces in breaking the thioglycosidic bond. Despite this, some novel, highly reactive thioglycoside substrates have been developed, such as the β-D-glucopyranosides of 2-mercaptobenzimidazole, which react nearly as well as pNPG, indicating that the aglycone (leaving group) structure plays a crucial role in modulating reactivity. nih.gov

Comparative Hydrolysis Kinetics with O-Glycoside Analogues

A direct comparison of the kinetic parameters for the hydrolysis of a thioglycoside and its O-glycoside analogue by the same enzyme provides quantitative insight into the effect of the thioether linkage. For sweet almond β-glucosidase acting on p-nitrophenyl substituted glucosides, the Michaelis constant (Km) values are similar for both the S- and O-glycosides. This suggests that the substitution of sulfur for oxygen in the glycosidic linkage does not significantly impair the initial binding of the substrate to the enzyme's active site. osti.gov

The profound difference lies in the catalytic step, reflected by the turnover number (kcat). The kcat values for thioglycosides are about 1000 times lower than for their O-glycoside counterparts. osti.gov This indicates that the transition state for the cleavage of the C-S bond is significantly higher in energy than that for the C-O bond within the enzyme's catalytic environment.

SubstrateEnzymeRelative kcatRelative KmRelative Catalytic Efficiency (kcat/Km)
p-Nitrophenyl β-D-glucopyranoside (O-Glycoside)Sweet Almond β-Glucosidase~1000~1~1000
p-Nitrophenyl 1-thio-β-D-glucopyranoside (S-Glycoside)Sweet Almond β-Glucosidase1~11

Detailed Kinetic and Mechanistic Studies of Hydrolysis

Mechanistic studies, including the analysis of reaction rates under varying pH and isotopic substitution, provide a deeper understanding of the enzymatic pathway for thioglycoside hydrolysis.

pH-Rate Profiles and Catalytic Residue Involvement

The activity of retaining β-glucosidases is typically dependent on two critical carboxylic acid residues in the active site: a nucleophile (often a glutamate (B1630785) or aspartate) and a general acid/base catalyst (also a glutamate or aspartate). ebi.ac.uk The pH-rate profile of an enzyme reveals the ionization states of these crucial residues.

Remarkably, the pH-rate profile for the kcat/Km of p-nitrophenyl thioglucoside (pNPSG) hydrolysis by sweet almond β-glucosidase shows a dependence on a deprotonated carboxylate with a pKa of 4.5 and a protonated residue with a pKa of 6.7. osti.gov This profile is identical to that observed for the hydrolysis of the corresponding O-glycoside. osti.gov This finding strongly indicates that the same catalytic residues in the same ionization states are required for the processing of both thio- and O-glycosides. The residue with a pKa of 4.5 corresponds to the enzymatic nucleophile, which must be deprotonated to attack the anomeric carbon, while the residue with a pKa of 6.7 corresponds to the general acid/base catalyst, which must be protonated to assist in the departure of the leaving group. osti.gov

Solvent Kinetic Isotope Effects and Transition State Characterization

Solvent kinetic isotope effect (SKIE) studies, where the reaction is run in heavy water (D₂O) instead of H₂O, are powerful tools for probing the involvement of proton transfer in the rate-determining step of a reaction. For the hydrolysis of O-glycosides by retaining β-glucosidases, the cleavage of the glycosidic bond is facilitated by general-acid catalysis, where the acid/base residue donates a proton to the glycosidic oxygen as the bond breaks. This proton transfer is often involved in the rate-limiting step, resulting in a measurable SKIE. nih.gov

In stark contrast, the enzyme-catalyzed hydrolysis of p-nitrophenyl thioglucoside exhibits no solvent kinetic isotope effect. osti.gov This absence of an isotope effect is a critical mechanistic finding. It demonstrates that despite the requirement for a protonated acid/base catalyst in the active site (as shown by the pH-rate profile), proton transfer to the sulfur atom of the thioglycosidic linkage is not part of the rate-determining step. osti.gov This suggests a transition state with significant C-S bond cleavage but without the concerted protonation that stabilizes the departure of an oxygen leaving group.

Role of the Thioether Linkage in Enzymatic Reactivity and Stability

The substitution of a sulfur atom for oxygen in the glycosidic bond is the primary reason for the increased stability and reduced enzymatic reactivity of thioglycosides. This is not because the C-S bond is inherently stronger than the C-O bond (it is, in fact, weaker), but because the electronic properties of sulfur are poorly suited to the enzyme's established catalytic mechanism.

The key factors include:

Basicity: The sulfur of the thioether is significantly less basic than the oxygen of an ether. Consequently, it is a much poorer acceptor of a proton from the enzyme's general acid catalyst.

General-Acid Catalysis: The standard mechanism for retaining glycosidases relies on protonating the glycosidic oxygen to make the aglycone a better leaving group. ebi.ac.uk The difficulty in protonating the thioether sulfur means this crucial catalytic step is ineffective, leading to a much higher activation energy for C-S bond cleavage. The lack of a solvent isotope effect provides direct evidence for this ineffective general acid catalysis. osti.gov

Transition State: The transition state for thioglycoside hydrolysis likely involves more charge separation and oxocarbenium ion character compared to O-glycoside hydrolysis, as the enzyme cannot effectively neutralize the developing negative charge on the sulfur leaving group through protonation.

Investigations into Glycosyl-Enzyme Intermediates and Product Release

The hydrolysis of β-glucosides by retaining β-glucosidases proceeds via a double-displacement mechanism, which involves the formation and subsequent breakdown of a covalent glycosyl-enzyme intermediate. ebi.ac.uk This mechanism consists of two key steps: glycosylation and deglycosylation.

In the glycosylation step, a nucleophilic carboxylate residue (typically glutamate or aspartate) in the enzyme's active site attacks the anomeric carbon of the substrate, 4-Nitrobenzyl 1-thio-β-D-glucopyranoside. This attack leads to the displacement of the 4-nitrobenzylthiolate aglycone, forming a covalent bond between the glucose moiety and the enzyme. This intermediate is known as the glycosyl-enzyme intermediate. The departure of the aglycone is facilitated by a proton donation from a second acidic residue in the active site.

The deglycosylation step involves the hydrolysis of the glycosyl-enzyme intermediate. A water molecule, activated by the now basic second carboxylate residue, attacks the anomeric carbon of the enzyme-bound glucose. This results in the cleavage of the covalent bond, releasing the glucose product and regenerating the free enzyme for another catalytic cycle.

Directly trapping and characterizing the glycosyl-enzyme intermediate formed from 4-Nitrobenzyl 1-thio-β-D-glucopyranoside is experimentally challenging due to its transient nature. However, studies on analogous substrates, such as p-nitrophenyl β-D-glucopyranoside, have provided significant insights. Pre-steady-state kinetic analyses of the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by sweet almond β-glucosidase have been instrumental in elucidating the rates of individual steps in the catalytic cycle. researchgate.netresearchgate.net These studies often reveal a "burst" of product release in the initial phase of the reaction, which corresponds to the rapid glycosylation step, followed by a slower, steady-state rate limited by the deglycosylation step.

The stability and reactivity of the leaving group play a crucial role in the rates of both glycosylation and deglycosylation. For thioglycosides, the pKa of the leaving group thiol influences the substrate's reactivity. While thioglycosides are generally more resistant to acid-catalyzed hydrolysis than their O-glycoside counterparts, certain structural features can enhance their enzymatic reactivity. nih.gov The electron-withdrawing nature of the 4-nitrobenzyl group in 4-Nitrobenzyl 1-thio-β-D-glucopyranoside is expected to make the 4-nitrobenzylthiolate a relatively good leaving group, thereby facilitating the initial glycosylation step.

Enzymatic Transglycosylation and Glycosynthase Applications with Thioglucosides

Beyond hydrolysis, retaining β-glucosidases can also catalyze transglycosylation reactions. In this process, the glycosyl-enzyme intermediate is intercepted by an acceptor molecule other than water, leading to the formation of a new glycosidic bond. This capability allows for the synthesis of various oligosaccharides and glycoconjugates. The efficiency of transglycosylation is often in competition with hydrolysis, and the outcome depends on several factors, including the concentration and nucleophilicity of the acceptor, as well as the reaction conditions.

While native β-glucosidases can be used for transglycosylation, the yields are often limited by the hydrolytic activity of the enzyme, which can cleave the newly formed product. To overcome this limitation, engineered enzymes called glycosynthases have been developed. ubc.ca Glycosynthases are mutant retaining glycosidases in which the catalytic nucleophile has been replaced with a non-nucleophilic residue (e.g., alanine (B10760859) or glycine). This modification renders the enzyme incapable of forming a glycosyl-enzyme intermediate and thus unable to hydrolyze glycosidic bonds.

Glycosynthases can, however, catalyze the formation of glycosidic bonds when provided with a glycosyl donor that has a good leaving group and an appropriate acceptor. While glycosyl fluorides are the most common donors for glycosynthases, some studies have explored the use of thioglycoside donors. nih.gov The success of a thioglycoside as a donor for a glycosynthase depends on the specific enzyme and the nature of the aglycone. The enzyme must be able to bind the thioglycoside donor and stabilize the departure of the thiolate leaving group to allow for the attack of the acceptor molecule.

The application of 4-Nitrobenzyl 1-thio-β-D-glucopyranoside as a donor in glycosynthase-catalyzed reactions is an area of potential interest. The activated nature of the 4-nitrobenzyl leaving group could make it a suitable substrate for certain glycosynthases. Research in this area would involve screening different glycosynthase variants for their ability to utilize this thioglycoside donor and optimizing reaction conditions to achieve high yields of desired transglycosylation products. The table below summarizes the potential acceptor types for such reactions, based on general glycosynthase activity.

Acceptor TypePotential Product
MonosaccharideDisaccharide
DisaccharideTrisaccharide
Aglycone (e.g., alcohol, phenol)Aryl/Alkyl glycoside

Applications of 4 Nitrobenzyl 1 Thio Beta D Glucopyranoside in Glycosidase Research

The utility of 4-Nitrobenzyl 1-thio-β-D-glucopyranoside in glycosidase research is centered on its structural similarity to natural substrates. As an analogue, it can interact with the active site of β-glucosidases and related enzymes, making it a valuable molecule for probing enzyme function and identifying inhibitors.

Quantitative Enzymatic Activity Assays

Spectrophotometric assays are a cornerstone of enzyme kinetics, relying on a substrate that produces a light-absorbing product upon enzymatic cleavage. medchemexpress.com The most common chromogenic substrate for β-glucosidase, 4-nitrophenyl-β-D-glucopyranoside, releases p-nitrophenol, a product with a distinct yellow color that can be quantified by measuring absorbance at or near 405 nm. medchemexpress.comsigmaaldrich.com

In principle, 4-Nitrobenzyl 1-thio-β-D-glucopyranoside could be used in a similar fashion. Enzymatic hydrolysis of the thioglycosidic bond would release D-glucose and 4-nitrobenzylthiol. However, unlike p-nitrophenol, the thiol product is not intensely colored on its own. Its detection would likely require a secondary reaction step. For instance, the released thiol could be quantified using a thiol-reactive reagent like Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with sulfhydryl groups to produce a colored product. While thioglycosides have been successfully used as enzyme substrates, they are often more resistant to hydrolysis than their O-glycoside counterparts. nih.govnih.gov

High-Throughput Screening Platforms for Glycosidases

High-throughput screening (HTS) is essential for discovering new enzyme inhibitors from large compound libraries. plos.org These platforms adapt standard enzymatic assays to a microplate format, allowing for the rapid testing of thousands of compounds. plos.org Assays for β-glucosidase inhibitors often use a chromogenic or fluorogenic substrate to generate a signal that can be read by a plate reader. nih.govmdpi.com

An HTS assay using 4-Nitrobenzyl 1-thio-β-D-glucopyranoside would follow the same logic. In the absence of an inhibitor, the glycosidase would cleave the substrate, and after a potential secondary reaction to generate a signal from the thiol product, a strong signal would be detected. In the presence of an effective inhibitor, the enzymatic reaction would be suppressed, resulting in a weaker signal. The suitability of such an assay for HTS depends on its robustness, sensitivity, and the simplicity of the detection method. nih.gov

In-Gel Activity Assays (Zymography) for Glycosidase Profiling

Zymography is an electrophoretic technique used to detect enzymatic activity in protein samples separated by gel electrophoresis. For glycosidases, the substrate is typically incorporated into the polyacrylamide gel. After electrophoresis, the gel is incubated under conditions that allow the separated enzymes to renature and act on the substrate. researchgate.net The location of the active enzyme is then visualized as a band where the substrate has been hydrolyzed.

With substrates like 4-methylumbelliferyl-β-D-glucopyranoside, fluorescent bands appear under UV light where the enzyme has released the fluorophore. researchgate.net For 4-Nitrobenzyl 1-thio-β-D-glucopyranoside, visualization of the activity zone would require a post-incubation staining step to react with the 4-nitrobenzylthiol product and create a visible precipitate or colored band.

Glycosidase Inhibition Studies and Mechanism of Action

The primary application of 4-Nitrobenzyl 1-thio-β-D-glucopyranoside and related structures in glycosidase research is in the study of enzyme inhibition. Its structure as a stable substrate analogue allows it to be used in the identification and characterization of enzyme inhibitors.

Identification of Competitive and Non-Competitive Inhibitors

Because 4-Nitrobenzyl 1-thio-β-D-glucopyranoside is an analogue of natural β-glucoside substrates, it is a valuable tool for probing the mechanism of enzyme inhibitors. Kinetic studies can determine whether a compound acts as a competitive, non-competitive, or other type of inhibitor. In a typical assay, the rate of substrate hydrolysis is measured at various substrate concentrations in the absence and presence of the potential inhibitor.

For example, a study on a series of benzimidazole-thioquinoline derivatives used kinetic analysis to determine that the most potent compound acted as a competitive inhibitor of α-glucosidase. nih.gov This indicates that the inhibitor binds to the same active site as the substrate. Similar kinetic experiments using 4-Nitrobenzyl 1-thio-β-D-glucopyranoside as the substrate could elucidate the mechanism of action for newly discovered β-glucosidase inhibitors.

Structure-Activity Relationships in Inhibitor Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and inhibitor design, seeking to understand how chemical structure correlates with biological activity. The 4-nitrobenzyl moiety is a useful component in these studies, as its effects can be compared with other substituents to build a comprehensive SAR profile.

In one study, a series of benzyl (B1604629) thiodisaccharides were synthesized and tested as inhibitors of E. coli β-galactosidase. The results indicated that the unsubstituted benzyl thiodisaccharides were generally more potent inhibitors than those substituted with a nitro (NO₂) or amino (NH₂) group on the benzyl ring. rsc.org This suggests that for this particular class of inhibitors and enzyme, the electron-withdrawing nitro group on the benzyl aglycone is detrimental to binding and inhibition.

Compound TypeSubstituent on Benzyl RingRelative Inhibitory Potency against β-galactosidase
Benzyl ThiodisaccharideNone (Unsubstituted)Higher
Benzyl Thiodisaccharide4-NO₂Lower

This table is based on the general findings reported in the study, which found unsubstituted benzyl thiodisaccharides to be better inhibitors than their substituted counterparts. rsc.org

Conversely, in a different study focused on α-glucosidase inhibitors, a series of s-substituted benzimidazole-thioquinoline derivatives were evaluated. nih.gov In this series, the derivative containing a 4-nitrobenzyl group demonstrated potent activity, highlighting its favorable contribution to inhibition within this specific chemical framework.

Compound Derivative (Substituent X)Target EnzymeIC₅₀ (µM)
Unsubstituted Benzyl (6a)α-glucosidase153.7
4-Bromobenzyl (6j)α-glucosidase28.0 ± 0.6
4-Methoxybenzyl (6q)α-glucosidase67.3
4-Nitrobenzyl (6p) α-glucosidase 89.2

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected compounds from a study on α-glucosidase inhibitors, demonstrating the potent activity of the 4-nitrobenzyl derivative in this context. nih.gov

These contrasting results underscore a key principle in SAR: the effect of a specific functional group, such as 4-nitrobenzyl, is not absolute but is instead dependent on the molecular context of the inhibitor and its interactions with the unique architecture of the enzyme's active site.

Probing Carbohydrate Metabolism and Glycan Processing Pathways

The investigation of carbohydrate metabolism and glycan processing is crucial for understanding cellular function and disease. 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside serves as a powerful tool in these studies due to its stability and structural similarity to natural substrates.

Glycosidases play a key role in the breakdown and modification of complex carbohydrates. To study these pathways, researchers often employ substrate analogs that can report on enzyme activity. While chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (PNPG) are widely used, their rapid hydrolysis can be a limitation in certain experimental setups. The thio-glycosidic bond in this compound is significantly more resistant to enzymatic cleavage compared to the corresponding O-glycosidic bond. This increased stability makes it an excellent competitive inhibitor for many β-glucosidases. By competing with natural substrates for the enzyme's active site, it allows researchers to probe the kinetics and mechanism of carbohydrate metabolism in a controlled manner.

The 4-nitrobenzyl group provides a spectroscopic handle that can be useful for monitoring its binding to enzymes. Although it does not produce a colored product upon cleavage like PNPG, its presence in the active site can be studied through other biophysical techniques, such as fluorescence quenching or isothermal titration calorimetry, to determine binding affinities and thermodynamic parameters of the enzyme-inhibitor interaction. This information is vital for understanding how specific glycosidases recognize their substrates within complex metabolic pathways.

Furthermore, this compound can be used to investigate the substrate specificity of newly discovered glycosidases. By comparing the inhibitory effect of this compound with other synthetic inhibitors, researchers can map the structural requirements of the enzyme's active site. This is particularly important for dissecting the roles of different glycosidases in the intricate pathways of glycan processing, where multiple enzymes may act on similar substrates.

Table 1: Comparison of Substrate Analogs for β-Glucosidase Studies

CompoundGlycosidic BondAglyconePrimary ApplicationHydrolysis Product
p-Nitrophenyl-β-D-glucopyranoside (PNPG)O-glycosidicp-NitrophenylChromogenic Substratep-Nitrophenol (colored)
This compoundS-glycosidic (thio)4-NitrobenzylCompetitive InhibitorResistant to hydrolysis

Development of Activity-Based Probes and Chemical Tools for Glycoscience

Activity-based probes (ABPs) are powerful chemical tools that allow for the specific labeling and identification of active enzymes within complex biological samples. The development of ABPs for glycosidases has significantly advanced the field of glycobiology. This compound can serve as a scaffold for the synthesis of such probes.

An activity-based probe typically consists of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag. In the context of β-glucosidases, the glucose moiety of this compound serves as the recognition element, directing the probe to the active site of the enzyme. The inherent stability of the thio-glycosidic bond allows for the introduction of a latent reactive group that can be activated upon binding to the enzyme.

The synthesis of an ABP from this scaffold would involve modifying the 4-nitrobenzyl aglycone or the glucose ring to incorporate a reactive group capable of forming a covalent bond with a nucleophilic residue in the enzyme's active site. For example, a Michael acceptor or a latent electrophile could be introduced. Upon binding, the proximity and orientation within the active site would facilitate a covalent modification, thus irreversibly labeling the enzyme.

The 4-nitrobenzyl group itself can be further functionalized to attach a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule. A fluorescent tag allows for the visualization of active enzymes in cells or tissues using microscopy techniques, while a biotin tag enables the affinity purification and subsequent identification of the labeled enzymes by mass spectrometry. This approach is invaluable for functional proteomics studies aimed at identifying novel glycosidases or profiling enzyme activity in different physiological or pathological states.

The versatility of this compound as a building block allows for the creation of a diverse library of chemical tools. By varying the reporter tag and the reactive group, probes can be tailored for specific applications, from in-gel fluorescence scanning of enzyme activity to in vivo imaging of glycosidase function.

Table 2: Components of an Activity-Based Probe Derived from this compound

ComponentFunctionExample Moiety
Recognition ElementBinds to the enzyme's active siteβ-D-glucopyranoside
Reactive GroupForms a covalent bond with the enzymeMichael acceptor, Fluoromethyl
Reporter TagEnables detection and/or purificationFluorescein, Biotin

Structural Biology and Computational Studies of 4 Nitrobenzyl 1 Thio Beta D Glucopyranoside Interactions

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is a pivotal technique for visualizing the three-dimensional structure of molecules, including the precise interactions between an enzyme and its ligand. By co-crystallizing an enzyme with 4-Nitrobenzyl 1-thio-β-D-glucopyranoside, researchers could determine the atomic-level details of their complex. However, no specific crystallographic data for an enzyme in complex with 4-Nitrobenzyl 1-thio-β-D-glucopyranoside were found.

Elucidation of Active Site Substrate Recognition

Analysis of a crystal structure would reveal the specific amino acid residues within the enzyme's active site that interact with the thioglucoside. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate substrate specificity and binding affinity. For thioglycosides, particular attention would be paid to the interactions with the 4-nitrobenzyl aglycone and the sulfur atom of the thioglycosidic bond, as these differ from their more common O-glycoside counterparts.

Conformational Analysis of Bound Thioglucosides

The crystal structure would also elucidate the conformation adopted by 4-Nitrobenzyl 1-thio-β-D-glucopyranoside upon binding to the enzyme. This includes the orientation of the 4-nitrobenzyl group relative to the pyranose ring and the specific chair or boat conformation of the sugar ring itself. Studies on related benzyl (B1604629) thiodisaccharides suggest that enzyme-inhibitor interactions can involve a conformational selection resulting from rotation around the thioglycosidic bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Dynamics

NMR spectroscopy is a powerful tool for studying enzyme-ligand interactions in solution, providing information on binding affinity, kinetics, and the dynamic nature of the complex. Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY could identify which parts of the thioglucoside are in close contact with the enzyme. While the synthesis and basic NMR characterization of related p-nitrobenzyl 1-thioglycopyranosides (such as fucose and mannose variants) have been described, detailed NMR studies on the binding and dynamics of 4-Nitrobenzyl 1-thio-β-D-glucopyranoside with an enzyme target were not found.

Mass Spectrometry for Characterization of Enzyme-Catalyzed Products and Complexes

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of molecules, allowing for the identification of substrates, products, and intermediates in an enzymatic reaction. If 4-Nitrobenzyl 1-thio-β-D-glucopyranoside were used as a substrate, MS could identify the products of hydrolysis or transglycosylation. Intact protein MS could also be used to study the non-covalent complex between the enzyme and the thioglucoside. No specific mass spectrometry data for the enzymatic processing of this compound are available.

Molecular Dynamics Simulations and Quantum Mechanical Calculations

Computational methods are frequently employed to complement experimental data by providing insights into the dynamic behavior of enzyme-ligand complexes and the energetics of catalytic reactions.

Prediction of Binding Affinities and Catalytic Pathways

Molecular dynamics (MD) simulations can model the movement of atoms in the enzyme-ligand complex over time, helping to predict the stability of the binding pose and calculate binding free energies. Quantum mechanical (QM) calculations can be used to model the electronic changes during the enzymatic reaction, allowing for the mapping of reaction pathways and the calculation of activation energies for bond cleavage. Despite the utility of these methods, no specific MD or QM studies focused on the interaction of 4-Nitrobenzyl 1-thio-β-D-glucopyranoside with an enzyme were identified in the literature search.

Modeling of Enzyme Plasticity and Substrate Diffusion

Computational modeling has become an indispensable tool for understanding the intricate interactions between enzymes and their substrates at a molecular level. In the context of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside and its interactions with glycoside hydrolases, particularly β-glucosidases, computational studies offer insights into the dynamic nature of the enzyme's active site and the pathways through which the substrate accesses it. While direct computational studies focusing exclusively on this compound are limited in publicly available literature, a wealth of information can be extrapolated from research on structurally similar substrates, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to infer the behavior of the thioglycoside analog.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. These simulations can reveal the flexibility of the enzyme and how its conformation changes upon substrate binding. For β-glucosidases, MD simulations have highlighted the importance of specific amino acid residues in the active site that contribute to substrate recognition and catalysis. These studies often reveal that the active site is not a rigid structure but rather a dynamic environment that can adapt to the shape and chemical properties of the incoming substrate. This inherent enzyme plasticity is crucial for accommodating a range of substrates and for the catalytic process itself. For instance, the movement of loops surrounding the active site can act as a gate, controlling the entry of the substrate and the exit of the product.

In a study on a β-glucosidase from Paenibacillus lautus, molecular dynamics simulation analysis of the enzyme complexed with pNPG identified several key amino acid residues (Glu5, Arg7, Lue68, Gly69, and Phe325) as major contributors to the hydrolytic activity. nih.gov Such findings are critical for understanding the specific interactions that stabilize the substrate in the active site and facilitate the cleavage of the glycosidic bond. Although this study was conducted on the oxygen analog, the similarities in the nitrophenyl aglycon and the glucopyranose ring suggest that this compound would likely engage in similar interactions with the active site residues of β-glucosidases.

The following table summarizes representative findings from computational studies on β-glucosidases with analogous substrates, which can serve as a model for predicting the interactions of this compound.

Enzyme SourceSubstrateComputational MethodKey Findings
Paenibacillus lautus BHU3pNPGMolecular Dynamics SimulationIdentified key residues (Glu5, Arg7, Lue68, Gly69, Phe325) crucial for hydrolysis. nih.gov
GH1 β-glucosidaseGlucoseMolecular Dynamics, Free Energy LandscapeRevealed insights into product inhibition mechanisms and the role of water activity and protein loop motions in glucose withdrawal from the active site. nih.gov
Oenococcus oeni β-glucosidasepNPGMolecular DockingShowed that hydrogen bonding and π–π aromatic interactions are primary factors influencing enzyme properties, with F133 and N181 being key amino acids. mdpi.com

These computational insights are invaluable for the rational design of more efficient enzymes or novel inhibitors. By understanding the dynamic interplay between the enzyme and its substrate, researchers can make targeted modifications to the enzyme structure to enhance its catalytic activity or alter its substrate specificity.

Derivatization and Chemical Modification of 4 Nitrobenzyl 1 Thio Beta D Glucopyranoside

Synthesis of Analogues with Modified Aglycones or Sugar Moieties

The synthesis of analogues of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside allows for the systematic investigation of structure-activity relationships, particularly in the context of enzyme inhibition and molecular recognition. Modifications can be introduced at either the aglycone or the sugar portion of the molecule.

Design of Thioglucoside Analogues for Specific Research Questions

A key application for analogues of this compound is in the field of glycosidase inhibition. By modifying the aglycone or the sugar, researchers can probe the binding requirements of enzyme active sites. For instance, the synthesis of thiodisaccharide analogues, where the benzyl (B1604629) group contains different substituents, has been explored to develop potent inhibitors of enzymes like β-galactosidase.

The introduction of electron-donating or electron-withdrawing groups onto the benzyl ring can influence the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with the target enzyme. Research has shown that while benzyl thiodisaccharides are effective inhibitors, substitutions on the benzyl ring, such as the nitro (NO₂) or amino (NH₂) group, can modulate this inhibitory activity. In some cases, unsubstituted benzyl thiodisaccharides have demonstrated better inhibitory action than their substituted counterparts.

Table 1: Examples of Modified Aglycones in Thioglycoside Analogues for Enzyme Inhibition This table is illustrative and based on findings for related thioglycosides.

Aglycone ModificationRationale for DesignTarget Enzyme Class
Unsubstituted BenzylBaseline compound for interaction studiesGlycosidases
4-NitrobenzylIntroduces electron-withdrawing propertiesGlycosidases
4-AminobenzylIntroduces electron-donating and H-bonding potentialGlycosidases
Other substituted benzylsTo probe steric and electronic requirements of active siteGlycosidases

Modifications to the sugar moiety are also a critical strategy. The synthesis of analogues with different sugar units, such as fucose or mannose, allows for the investigation of enzyme specificity. For example, p-nitrobenzyl 1-thio-beta-D-fucopyranoside and p-nitrobenzyl 1-thio-alpha-D-mannopyranoside have been synthesized to explore these interactions.

Introduction of Affinity Tags and Reporter Groups (e.g., Fluorescent Labels)

To facilitate the study of carbohydrate-protein interactions, affinity tags and reporter groups can be introduced into the this compound structure. The most common strategy involves the chemical modification of the nitro group on the benzyl aglycone.

The selective reduction of the 4-nitro group to a 4-amino group is a key transformation that provides a versatile chemical handle for further derivatization. This reduction can be achieved using various reagents, such as zinc or magnesium with hydrazine (B178648) glyoxylate, which are known to selectively reduce aromatic nitro groups in the presence of other functional groups.

The resulting 4-aminobenzyl 1-thio-beta-D-glucopyranoside can then be:

Coupled to a solid support: The amino group can be used to immobilize the thioglucoside onto a matrix, such as agarose (B213101) beads. This creates an affinity chromatography support for the purification of glucose-binding proteins.

Attached to a fluorescent label: The primary amine is readily reactive with a variety of fluorescent dyes that contain amine-reactive functional groups (e.g., N-hydroxysuccinimide esters or isothiocyanates). This allows for the preparation of fluorescent probes to visualize and quantify binding to cells or proteins.

Strategies for Preparing Glycoconjugates and Neoglycoproteins for Biological Studies

Glycoconjugates and neoglycoproteins are invaluable tools for studying the biological roles of carbohydrates in cell recognition, signaling, and immunology. This compound, through its amino-derivatized form, serves as a valuable precursor for the synthesis of these macromolecules.

Once 4-aminobenzyl 1-thio-beta-D-glucopyranoside is generated, it can be conjugated to proteins, such as bovine serum albumin (BSA) or other carriers, to create neoglycoproteins. Several conjugation strategies can be employed:

Amidination: The amino group on the benzyl aglycone can be converted into a more reactive functional group. For instance, it can be used to create 2-imino-2-methoxyethyl 1-thioglycosides, which readily react with the primary amino groups of lysine (B10760008) residues on a protein surface to form amidine linkages.

Isothiocyanate Coupling: The amine can be converted to an isothiocyanate group, which then reacts with lysine residues on the protein.

Active Ester Coupling: The amine can be used in reactions involving bifunctional linkers that first react with the amine and then present an active ester for reaction with the protein.

These methods allow for the controlled attachment of multiple sugar moieties to a single protein carrier, creating a multivalent presentation of the carbohydrate ligand, which often enhances binding affinity to carbohydrate-binding proteins (lectins).

Development of Chiral Derivatization Reagents

In the field of stereoisomer analysis, chiral derivatization reagents (CDRs) are used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC.

While this compound is itself a chiral molecule, it is not typically used as a chiral derivatization reagent. Instead, it is the subject of analysis using such reagents. However, the core components of the molecule, namely the sugar-derived thiol, can be conceptualized in the context of chiral derivatization.

The general principle involves reacting the analyte (in this case, a chiral thiol derived from the sugar) with a chiral, non-racemic reagent that possesses a chromophore or fluorophore for sensitive detection. For example, chiral reagents containing isothiocyanate or chloroformate groups are designed to react with thiols (and amines or alcohols) to form diastereomeric thiocarbamates or thiocarbonates, respectively.

Table 2: General Classes of Chiral Derivatization Reagents for Thiols This table provides a general overview of reagent types and is not specific to the derivatization of this compound.

Reagent ClassFunctional Group ReactivityDetection Method
Chiral IsothiocyanatesThiols, AminesUV, Fluorescence
Chiral ChloroformatesThiols, Alcohols, AminesUV, Fluorescence
Chiral Carboxylic Acids (activated)Thiols, Alcohols, AminesUV, Fluorescence

The resulting diastereomers can then be separated on a standard achiral HPLC column, and the ratio of the peak areas corresponds to the enantiomeric ratio of the original sample. While there are no specific reports detailing the use of this compound in the development of new chiral derivatization reagents, the principle of using sugar-derived chiral entities remains an area of interest in separation science.

Emerging Research Directions and Biotechnological Potential

Engineering Glycosidases for Enhanced Catalytic Efficiency and Specificity on Thioglucoside Substrates

Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, are typically less efficient at cleaving thioglycosidic linkages due to the higher stability of the C-S bond compared to the C-O bond. However, the unique properties of thioglucosides make them valuable tools in glycobiology. Consequently, there is a growing interest in engineering glycosidases with enhanced catalytic efficiency and specificity for thioglucoside substrates like 4-Nitrobenzyl 1-thio-β-D-glucopyranoside.

Researchers are employing rational design and directed evolution strategies to modify the active sites of β-glucosidases. These approaches aim to create enzyme variants that can more effectively accommodate and hydrolyze thioglucoside substrates. Techniques such as site-directed mutagenesis are used to alter key amino acid residues within the enzyme's active site, thereby modifying its substrate-binding affinity and catalytic activity. While specific studies on engineering glycosidases for 4-Nitrobenzyl 1-thio-β-D-glucopyranoside are still emerging, research on analogous substrates provides a strong foundation for this work. For instance, studies have shown that certain thioglycosides can act as excellent substrates for some β-glucosidases, suggesting that the enzymatic machinery can be adapted for efficient thioglycoside hydrolysis.

The development of "thioglycoligases," which are engineered glycosidases that catalyze the formation of thioglycosidic bonds, further underscores the potential for manipulating these enzymes. By understanding the structure-function relationships that govern glycosidase-thioglucoside interactions, scientists can tailor enzymes for specific applications, including the synthesis and modification of novel thioglycosides.

Below is a table summarizing key strategies and potential outcomes in engineering glycosidases for thioglucoside substrates:

Engineering StrategyKey ModificationsPotential Outcomes for 4-Nitrobenzyl 1-thio-β-D-glucopyranoside
Rational Design Site-directed mutagenesis of active site residues.Increased binding affinity and catalytic turnover.
Modification of substrate-binding pocket geometry.Enhanced specificity for the 4-nitrobenzyl aglycone.
Directed Evolution Random mutagenesis and screening.Generation of novel enzyme variants with high thioglucosidase activity.
DNA shuffling to combine beneficial mutations.Improved enzyme stability and efficiency under specific reaction conditions.

Development of Novel Thioglucoside-Based Biosensors and Diagnostic Tools

The chromogenic nature of the 4-nitrophenolate (B89219) anion, released upon enzymatic cleavage of related compounds like 4-nitrophenyl-β-D-glucopyranoside (pNPG), has been widely exploited in the development of biosensors for detecting β-glucosidase activity. Building on this principle, 4-Nitrobenzyl 1-thio-β-D-glucopyranoside presents an opportunity for the creation of novel and potentially more stable biosensors and diagnostic tools.

The inherent resistance of the thioglycosidic bond to spontaneous hydrolysis can offer superior stability and a lower background signal compared to its oxygen-linked counterparts, leading to more sensitive and robust assays. These thioglucoside-based biosensors could be designed using various detection modalities, including colorimetric, fluorescent, and electrochemical methods.

For instance, an electrochemical biosensor could be fabricated by immobilizing a specific β-glucosidase onto an electrode surface. In the presence of 4-Nitrobenzyl 1-thio-β-D-glucopyranoside, the enzymatic hydrolysis would release an electroactive species, generating a measurable current proportional to the enzyme's activity. Such a system could be adapted for the detection of specific biomarkers or for screening enzyme inhibitors.

Similarly, fluorescent biosensors could be developed by coupling the hydrolysis of the thioglucoside to a fluorescence resonance energy transfer (FRET) mechanism or by using a fluorogenic leaving group. The specificity of the engineered glycosidase would ensure that the signal is only generated in the presence of the target analyte.

The following table outlines potential designs for thioglucoside-based biosensors:

Biosensor TypePrinciple of OperationPotential Advantages of Using 4-Nitrobenzyl 1-thio-β-D-glucopyranoside
Colorimetric Enzymatic release of a chromogenic aglycone.High stability of the substrate leading to low background signal.
Fluorescent Enzymatic cleavage of a substrate linked to a fluorophore/quencher pair.Potential for high sensitivity and real-time monitoring.
Electrochemical Enzymatic generation of an electroactive product.Amenable to miniaturization and development of point-of-care diagnostic devices.

Integration of Multi-Omics Data for Systems Glycobiology Research

Systems glycobiology aims to understand the complex roles of glycans and glycan-binding proteins in biological systems through the integration of large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics (multi-omics). 4-Nitrobenzyl 1-thio-β-D-glucopyranoside has the potential to serve as a valuable chemical probe in this field, enabling researchers to perturb and study glycosylation-related pathways at a systems level.

Due to their increased stability, thioglycosides can act as metabolic decoys or inhibitors of specific glycosidases or glycosyltransferases. nih.gov By introducing 4-Nitrobenzyl 1-thio-β-D-glucopyranoside into a biological system, researchers can induce specific changes in cellular glycosylation patterns. Subsequent multi-omics analysis can then be employed to unravel the downstream consequences of these perturbations.

For example, a transcriptomic analysis (e.g., RNA-seq) could reveal changes in the expression of genes involved in glycan biosynthesis and degradation pathways in response to the thioglucoside. Concurrently, a metabolomic analysis could identify alterations in the cellular pool of monosaccharides and nucleotide sugars. Proteomic approaches, such as activity-based protein profiling (ABPP), could be used to identify the specific enzymes that interact with or are inhibited by the thioglucoside probe. frontiersin.orgnih.govnih.gov

The integration of these multi-omics datasets would provide a comprehensive picture of the cellular response to the thioglucoside, offering insights into the complex regulatory networks that govern glycosylation. This knowledge is crucial for understanding the roles of glycans in health and disease and for the development of novel therapeutic strategies.

The table below illustrates how multi-omics data can be integrated in research involving thioglycoside probes:

Omics PlatformData GeneratedBiological Insights Gained
Transcriptomics Differential gene expression profiles.Identification of regulatory networks controlling glycan metabolism.
Proteomics Changes in protein abundance and post-translational modifications.Elucidation of enzyme-inhibitor interactions and downstream signaling effects.
Metabolomics Alterations in the levels of metabolites, including sugars and nucleotides.Understanding the impact on metabolic flux and pathway dynamics.

Q & A

Q. What are the standard methodologies for using 4-nitrophenyl β-D-glucopyranoside (PNP-Glc) as a substrate in β-glucosidase activity assays?

PNP-Glc is a chromogenic substrate that releases 4-nitrophenol upon enzymatic hydrolysis, detectable at 405 nm. A typical protocol involves:

  • Reaction Setup : Incubate β-glucosidase with PNP-Glc in a buffered solution (e.g., pH 5.0 acetate buffer).
  • Kinetic Measurement : Monitor absorbance at 405 nm over time using a spectrophotometer.
  • Data Calculation : Calculate enzyme activity using the extinction coefficient of 4-nitrophenol (ε = 18,500 M⁻¹cm⁻¹ at pH >10) .
  • Controls : Include substrate-only and enzyme-only blanks to account for non-enzymatic hydrolysis.

Q. How can researchers validate the purity and stability of synthesized 4-nitrophenyl β-D-glucopyranoside?

  • Chromatography : Use HPLC with UV detection (e.g., 300 nm) to assess purity.
  • Spectroscopic Analysis : Confirm structure via 1H^1H-NMR (e.g., anomeric proton signal at δ 4.8–5.2 ppm) and IR (C-O glycosidic bond at ~1,100 cm⁻¹).
  • Stability Testing : Store at -20°C in anhydrous DMSO or buffer (pH 6–7) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to address low solubility of 4-nitrophenyl β-D-glucopyranoside in organic solvents?

Low solubility in hydrophobic solvents (e.g., chloroform) can hinder synthesis or derivatization. Strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for reactions.
  • Derivatization : Introduce acetyl or benzyl groups to the sugar moiety to enhance solubility, as demonstrated in tri-O-acetyl derivatives of similar glucopyranosides .
  • Surfactant Addition : Incorporate mild detergents (e.g., Triton X-100) in aqueous assays to prevent aggregation .

Q. What factors contribute to contradictory kinetic data (e.g., KmK_mKm​, VmaxV_{max}Vmax​) for β-glucosidase activity using PNP-Glc across studies?

Discrepancies may arise from:

  • Assay Conditions : Variations in pH, temperature, or ionic strength alter enzyme conformation. For example, β-glucosidase from Aspergillus niger shows optimal activity at pH 4.5–5.5 .
  • Interfering Substances : Contaminants in biological samples (e.g., phenolics) may inhibit activity. Pre-purify enzymes via ammonium sulfate precipitation or affinity chromatography .
  • Substrate Purity : Impurities in PNP-Glc batches can skew kinetics. Validate via HPLC before use .

Q. How can researchers resolve limitations in detecting low-abundance β-glucosidase activity using PNP-Glc?

  • Enhanced Sensitivity : Couple with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) for parallel fluorescence detection (ex/em: 365/450 nm) .
  • Microscale Assays : Use microdialysis-HPLC systems to monitor hydrolysis in real-time with minimal sample volume, achieving detection limits of ~0.1 nM .
  • Enzyme Engineering : Employ directed evolution to engineer β-glucosidase variants with higher catalytic efficiency for PNP-Glc .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.